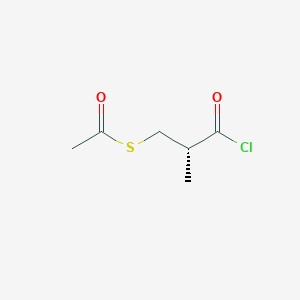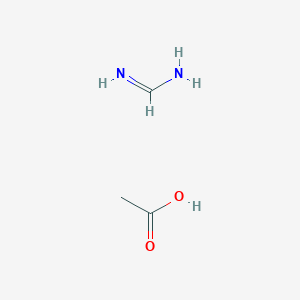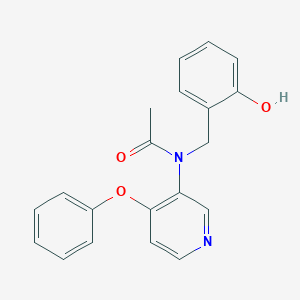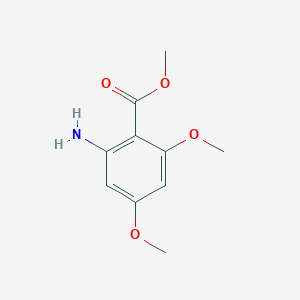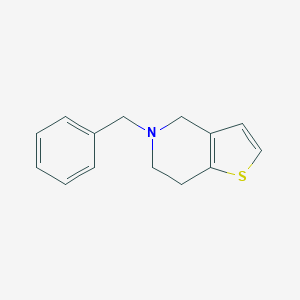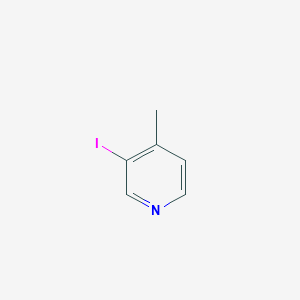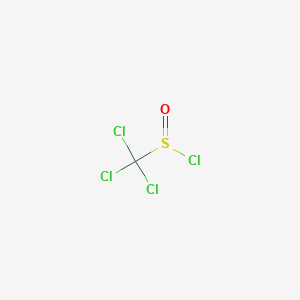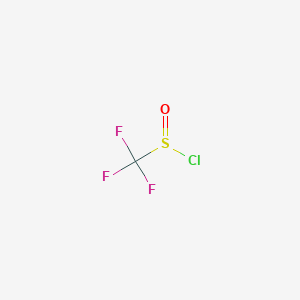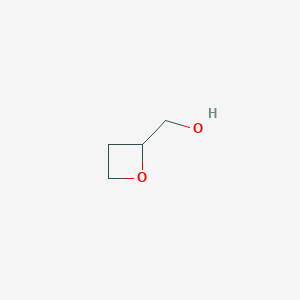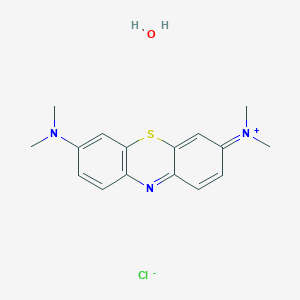
Racanisodamin
Übersicht
Beschreibung
Racanisodamine is a compound that has been studied for its potential medical applications. It has been investigated for its effects on flap necrosis after breast surgery, where it was found to be a protective factor, reducing the incidence of flap necrosis in patients . Additionally, racanisodamine has been evaluated for its efficacy and safety in treating wheezing bronchitis in infants, showing good curative effects without adverse reactions . Its safety and efficacy have also been studied in the context of form-deprivation myopia in guinea pigs, where it was found to prevent axial elongation, mainly through the inhibition of vitreous length elongation, without causing toxic changes . Moreover, racanisodamine has been tested for its effects on pupil size and accommodation in children, demonstrating a significant but moderate impact on pupil size with no effect on accommodative response . Furthermore, racanisodamine hydrochloride has been shown to suppress allergic responses, such as degranulation and IL-4 generation, in IgE-antigen complex-stimulated RBL-2H3 cells .
Synthesis Analysis
The synthesis of racanisodamine, specifically anisodamine, has been described in the literature. Anisodamine was synthesized from furan using Robinson's method, followed by several chemical transformations including acetylation, catalytic hydrogenation, esterification, and partial hydrolysis. The synthetic product was found to have comparable pharmacological effects to the natural anisodamine and is now commercially produced .
Molecular Structure Analysis
While the papers provided do not delve into the detailed molecular structure analysis of racanisodamine, the synthesis paper mentions the use of ultraviolet, NMR, and mass spectrometry to confirm the identity of the synthetic anisodamine with the natural alkaloid. This suggests that racanisodamine has a well-defined molecular structure that can be characterized using these analytical techniques.
Chemical Reactions Analysis
Racanisodamine has been shown to interact with muscarinic receptors as an antagonist. This interaction is evident in its ability to inhibit degranulation and IL-4 production in RBL-2H3 cells stimulated by the IgE-antigen complex . The compound's anticholinergic properties are also implied in its effects on pupil size and accommodation .
Physical and Chemical Properties Analysis
The physical and chemical properties of racanisodamine hydrochloride have been assessed using high-performance liquid chromatography (HPLC). A method was established to determine the content of main components in racanisodamine hydrochloride injection, indicating its stability and suitability for clinical use . Additionally, a gel formulation of racanisodamine was prepared, and a quality control method was developed to ensure its consistency and efficacy .
Wissenschaftliche Forschungsanwendungen
Abschwächung der strahleninduzierten Lungenverletzung
Racanisodamin wurde auf sein Potenzial zur Minderung der strahleninduzierten Lungenverletzung (RILI) untersucht. Es aktiviert den NRF2-Signalweg, der für die zelluläre Abwehr gegen oxidativen Stress entscheidend ist . Diese Anwendung ist besonders relevant in der Onkologie, wo Strahlentherapie eine häufige Behandlung ist, die zu RILI führen kann.
Behandlung von Organophosphatvergiftungen
Als ein Alkaloid, das aus der Pflanze Scopolia tangutica gewonnen wird, wirkt this compound als ein Giftpilz-typischer M-Rezeptor-Antagonist. Es wurde zur Behandlung von Organophosphatvergiftungen eingesetzt, einem schwerwiegenden Zustand, der durch die Exposition gegenüber bestimmten Pestiziden und Nervenkampfstoffen entsteht .
Management des septischen Schocks
In der Intensivmedizin wurde this compound zur Behandlung des septischen Schocks eingesetzt, einer schweren Infektion, die zu einer weit verbreiteten Entzündung und Organversagen führt. Seine pharmakologischen Eigenschaften tragen zur Stabilisierung der Hämodynamik und zur Verbesserung der Patientenergebnisse bei .
Linderung der Symptome einer Pulmonalklappenstenose
This compound hat therapeutische Anwendungen in der Kardiologie, insbesondere bei der Behandlung der Pulmonalklappenstenose. Dieser Zustand beinhaltet die Verengung der Pulmonalklappe, die zu Herzerkrankungen führen kann .
Therapie des Magengeschwürs
Die Verbindung wurde in der Gastroenterologie zur Behandlung von Magengeschwüren eingesetzt. Seine Fähigkeit, Entzündungen zu reduzieren und die Heilung der Magenschleimhaut zu fördern, macht es zu einem wertvollen therapeutischen Mittel .
Ophthalmologische Anwendungen
In der Optometrie wurden 0,05% this compound-Augentropfen auf ihre Auswirkungen auf die Pupillengröße und die Akkommodationsreaktion bei Kindern untersucht. Dieser nicht-selektive Muskarinantagonist zeigte eine signifikante, aber moderate Auswirkung auf die Pupillengröße, ohne die Akkommodationsreaktion zu beeinflussen .
Entzündungshemmende Wirkungen bei akuter Lungenverletzung
This compound hat entzündungshemmende Eigenschaften im Zusammenhang mit akuter Lungenverletzung gezeigt. Es kann oxidativen Stress, Entzündungen und Zelltod verringern, die kritische Faktoren in der Pathogenese dieses Zustands sind .
Schützende Wirkungen auf die akute Nierenschädigung
Die Verbindung hat schützende Wirkungen gegen akute Nierenschädigung gezeigt, die durch verschiedene Faktoren wie Propylenglykol und Rhabdomyolyse induziert wird. Seine pharmakologische Wirkung trägt dazu bei, die Schwere der Nierenschädigung zu verringern .
Wirkmechanismus
Target of Action
Racanisodamine primarily targets the muscarinic acetylcholine receptors (mAChRs) and the α1-adrenergic receptors . These receptors play a crucial role in various physiological processes. The mAChRs are involved in the regulation of heart rate, smooth muscle contraction, and glandular secretion, while the α1-adrenergic receptors are involved in the regulation of blood pressure and pupil dilation .
Mode of Action
Racanisodamine acts as an antagonist at both the muscarinic acetylcholine receptors and the α1-adrenergic receptors . This results in a decrease in the physiological responses mediated by these receptors .
Biochemical Pathways
Racanisodamine has been found to activate the NRF2 pathway , which plays a key role in cellular defense against oxidative stress . By activating this pathway, Racanisodamine can help to alleviate oxidative stress and inflammation, and inhibit cell apoptosis .
Result of Action
Racanisodamine has a variety of effects at the molecular and cellular levels. It can alleviate oxidative stress, inflammation, and cell apoptosis . It has been used to treat diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . In addition, it has a protective effect on acute kidney injury .
Action Environment
The action of Racanisodamine can be influenced by various environmental factors. For example, its efficacy and stability can be affected by the physiological environment, such as the pH and temperature of the body. More research is needed to fully understand how these and other environmental factors influence the action of racanisodamine .
Zukünftige Richtungen
Racanisodamine has been used to treat various diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . It can alleviate oxidative stress, inflammation, and cell apoptosis induced by bleomycin-induced acute lung injury in mice . Future research could explore the therapeutic effect of Racanisodamine on radiation-induced lung injury .
Eigenschaften
IUPAC Name |
(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQYWNWRJNXDEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55869-99-3 | |
| Record name | Anisodamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does anisodamine interact with its target and what are the downstream effects?
A1: Anisodamine primarily acts as a non-specific antagonist of muscarinic acetylcholine receptors. [] This means it blocks the action of acetylcholine, a neurotransmitter, at these receptors. This blockade leads to a variety of effects depending on the location and type of muscarinic receptors affected. For instance, in smooth muscle cells, anisodamine can induce vasodilation by inhibiting acetylcholine's contractile effects. []
Q2: Does anisodamine interact with other targets besides muscarinic receptors?
A2: Research suggests that anisodamine might exert its effects through additional pathways. Studies indicate potential interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). [] It has also been shown to interact with and disrupt liposome structures, suggesting potential effects on cellular membranes. []
Q3: How does anisodamine's interaction with α7nAChR contribute to its antishock effects?
A3: Studies show that anisodamine can activate α7nAChR, which in turn inhibits the production of proinflammatory cytokines like TNF-α and IL-1β. [] This anti-inflammatory effect, mediated through the vagus nerve, contributes to anisodamine's efficacy in treating various shock conditions. []
Q4: What is the molecular formula and weight of anisodamine?
A4: The molecular formula of anisodamine is C17H23NO4, and its molecular weight is 305.37 g/mol. Information on specific spectroscopic data is limited within the provided research articles.
Q5: Does anisodamine show any anti-inflammatory properties?
A5: Yes, anisodamine has demonstrated anti-inflammatory effects in several studies. One study revealed its ability to suppress the production of proinflammatory cytokines (TNF-α, IL-1β, IL-8) induced by Shiga toxin-1. [] Another study highlighted anisodamine’s potential to reduce lung edema after ischemia-reperfusion in rabbits by inhibiting neutrophil infiltration. []
Q6: Are there any known instances of resistance or cross-resistance to anisodamine?
A6: The provided research articles do not mention any specific resistance mechanisms or cross-resistance patterns associated with anisodamine. This area requires further investigation to establish a comprehensive understanding of its long-term therapeutic implications.
Q7: What analytical methods are commonly employed for the detection and quantification of anisodamine?
A7: Various analytical methods have been employed to analyze anisodamine, including high-performance liquid chromatography (HPLC), [, , , ], spectrophotometry, [, ], and linear scanning polarography. [] These methods offer different sensitivities and specificities for detecting and quantifying anisodamine in various matrices, including pharmaceutical formulations and biological samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



